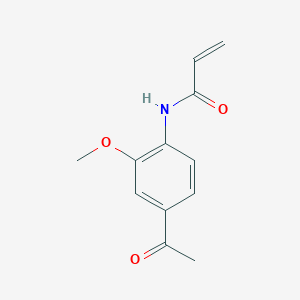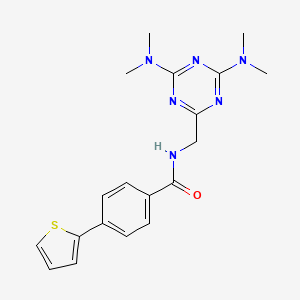
Methyl-1-(3,4-Dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrol-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C16H19NO5 and its molecular weight is 305.33. The purity is usually 95%.
BenchChem offers high-quality methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enantioselektive Synthese von Scleretium-Alkaloiden
Diese Verbindung gehört zur Klasse der Cyclohexenone und wurde in enantioselektiven Synthesen von Scleretium-Alkaloiden verwendet .
Katalytische Protokolle für organische Verbindungen
Die Verbindung wurde in der Untersuchung neuer katalytischer Protokolle für die Synthese organischer Verbindungen mit einer nachhaltigeren Perspektive eingesetzt .
Michael-Addition von N-Heterocyclen an Chalkone
Die Verbindung wurde bei der Michael-Addition von N-Heterocyclen an Chalkone verwendet .
Synthese von β-Heteroarylierten Carbonylverbindungen
Die Verbindung wurde bei der Synthese von β-Heteroarylierten Carbonylverbindungen verwendet .
Photochrome Anwendungen
Verbindungen, die sich photochrom verhalten, werden derzeit in sehr unterschiedlichen Anwendungsbereichen eingesetzt, die von der Photopharmakologie reichen .
Synthese von potentiellen bioaktiven Verbindungen
Solche Arten von Derivaten sind als relevante therapeutische Wirkstoffe bekannt, die starke Antikrebs-, antibakterielle, antimykotische, entzündungshemmende und immunmodulatorische Eigenschaften aufweisen .
Wirkmechanismus
Target of Action
The primary target of this compound is the ileal apical sodium-dependent bile acid transporter (ASBT/SLC10A2) . This transporter plays a crucial role in the enterohepatic circulation of bile acids, a process critical for dietary fat absorption and cholesterol homeostasis .
Mode of Action
The compound acts as an inhibitor of the ASBT/SLC10A2 transporter . It binds to the transporter, preventing the reabsorption of bile acids from the ileum, which leads to a decrease in the return of bile acids to the liver .
Biochemical Pathways
The inhibition of the ASBT/SLC10A2 transporter disrupts the enterohepatic circulation of bile acids. This disruption leads to a compensatory increase in the conversion of cholesterol to bile acids in the liver, resulting in a decrease in serum cholesterol levels .
Pharmacokinetics
It is known that the compound undergoes glucuronidation, a process that converts it into a more potent inhibitor of the asbt/slc10a2 transporter . This glucuronidation process is critical for the hypocholesterolemic action of the compound .
Result of Action
The inhibition of the ASBT/SLC10A2 transporter by this compound leads to a reduction in serum cholesterol levels, particularly non-high-density lipoprotein cholesterol . This makes it a potential therapeutic agent for the treatment of hypercholesterolemia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substrates or inhibitors can affect the binding of the compound to the ASBT/SLC10A2 transporter. Additionally, factors that affect the glucuronidation process, such as the activity of UDP glucuronosyltransferase-1 isoforms, can also influence the action of the compound .
Eigenschaften
IUPAC Name |
methyl 1-[(3,4-dimethoxyphenyl)methyl]-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-10-12(16(19)22-4)8-15(18)17(10)9-11-5-6-13(20-2)14(7-11)21-3/h5-7H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHDGNDSWNVPMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)N1CC2=CC(=C(C=C2)OC)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356353.png)
![ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2356354.png)
![7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2356358.png)
![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2356359.png)
![5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2356360.png)
![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]but-2-enamide](/img/structure/B2356361.png)
![2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2356363.png)
![N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-3-carboxamide](/img/structure/B2356364.png)
![4-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356365.png)


